3-(Ethyl(4-formylphenyl)amino)propanenitrile
Overview
Description
3-(Ethyl(4-formylphenyl)amino)propanenitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 3-(Ethyl(4-formylphenyl)amino)propanenitrile consists of an ethyl group (C2H5-) and a formylphenyl group (C6H4CHO) attached to an amino group (NH2), which is further attached to a propanenitrile group (C3H5N) .Scientific Research Applications
Synthesis in Organic Chemistry
3-(Ethyl(4-formylphenyl)amino)propanenitrile has been utilized in the synthesis of various organic compounds. For instance, it has been used in the preparation of trisubstituted 4-aminopiperidines, which act as PAF-receptor antagonists. These compounds have been synthesized from ethyl 4-oxo-3-piperidinecarboxylate and 3,3′-iminobis(propanenitrile) (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).
Applications in Electronics
A derivative of 3-(Ethyl(4-formylphenyl)amino)propanenitrile, Disperse Orange-25 (OD-25), has been used in the electronics and optoelectronics industry. OD-25 has been shown to improve the electrical response of Silver/Orange-25 /Silicon (Ag/OD-25/Si) Metal-Insulator-Semiconductor (MIS) diodes, indicating its potential application in semiconductor technology (Moiza, Nasir, Nahhas, Karimov, & Ahmed, 2015).
Biocatalysis and Drug Metabolism
In the field of biocatalysis and drug metabolism, 3-(Ethyl(4-formylphenyl)amino)propanenitrile-related compounds have been studied. For example, LY451395, a biaryl-bis-sulfonamide and potent potentiator of AMPA receptors, has been investigated using microbial-based surrogate biocatalytic systems to produce mammalian metabolites for structural characterization (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Crystal Packing and Hydrogen Bonding
Studies have been conducted on the crystal packing and hydrogen bonding in compounds related to 3-(Ethyl(4-formylphenyl)amino)propanenitrile. Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into N⋯π and O⋯π interactions, which are significant for understanding molecular structures and interactions (Zhang, Wu, & Zhang, 2011).
properties
IUPAC Name |
3-(N-ethyl-4-formylanilino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-14(9-3-8-13)12-6-4-11(10-15)5-7-12/h4-7,10H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTAWMQTFNSGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388715 | |
Record name | 3-[Ethyl(4-formylphenyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethyl(4-formylphenyl)amino)propanenitrile | |
CAS RN |
27914-15-4 | |
Record name | 3-[Ethyl(4-formylphenyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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